molecular formula C19H19N3O6S2 B2484051 3-methanesulfonyl-N-{5-[3-(propane-2-sulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide CAS No. 922074-91-7

3-methanesulfonyl-N-{5-[3-(propane-2-sulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide

Cat. No.: B2484051
CAS No.: 922074-91-7
M. Wt: 449.5
InChI Key: AQKJIURKCXFHCC-UHFFFAOYSA-N
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Description

3-methanesulfonyl-N-{5-[3-(propane-2-sulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide is a high-purity small molecule developed for life sciences research. It belongs to the N-(1,3,4-oxadiazol-2-yl)benzamide class of compounds, which have demonstrated significant potential in antimicrobial studies . Compounds within this structural class have shown potent activity against a range of multidrug-resistant Gram-positive bacterial pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant enterococci (VRE), and Listeria monocytogenes . Some analogs are also highly active against the Gram-negative pathogen Neisseria gonorrhoeae , including strains resistant to frontline treatments . Research into the mechanism of action of related oxadiazole-containing benzamides suggests they may inhibit the biosynthesis of lipoteichoic acid (LTA) in bacteria such as S. aureus . LTA is an essential polymer for bacterial cell wall physiology, membrane homeostasis, and virulence, making its pathway a promising target for novel antibacterial development . These compounds have also shown a low propensity for resistance development in bacteria and are non-cytotoxic to mammalian cell lines at effective concentrations, highlighting their value as research tools . This product is intended for research applications such as investigating new mechanisms of action against antibiotic-resistant bacteria, studying bacterial cell wall biosynthesis, and performing structure-activity relationship (SAR) studies. This compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-methylsulfonyl-N-[5-(3-propan-2-ylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O6S2/c1-12(2)30(26,27)16-9-5-7-14(11-16)18-21-22-19(28-18)20-17(23)13-6-4-8-15(10-13)29(3,24)25/h4-12H,1-3H3,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQKJIURKCXFHCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)C1=CC=CC(=C1)C2=NN=C(O2)NC(=O)C3=CC(=CC=C3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methanesulfonyl-N-{5-[3-(propane-2-sulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide typically involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of Sulfonyl Groups: Methanesulfonyl and propane-2-sulfonyl groups can be introduced via sulfonylation reactions using reagents like methanesulfonyl chloride and propane-2-sulfonyl chloride in the presence of a base such as triethylamine.

    Coupling with Benzamide: The final step involves coupling the oxadiazole intermediate with benzamide using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow reactors and automated synthesis platforms to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfonyl groups, using oxidizing agents like hydrogen peroxide or peracids.

    Reduction: Reduction of the oxadiazole ring or the sulfonyl groups can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Reduced oxadiazole or sulfonyl groups.

    Substitution: Nitrated or halogenated aromatic derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or as probes for studying biological pathways. The presence of the oxadiazole ring is particularly interesting due to its bioisosteric properties.

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. The sulfonyl groups and oxadiazole ring are known to impart biological activity, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 3-methanesulfonyl-N-{5-[3-(propane-2-sulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The sulfonyl groups could participate in hydrogen bonding or electrostatic interactions, while the oxadiazole ring could engage in π-π stacking or hydrophobic interactions.

Comparison with Similar Compounds

Structural Analog: 5-[3-(Methylsulfonyl)Phenyl]-1,3,4-Oxadiazol-2-Amine (CAS 1016764-70-7)

Key Similarities and Differences :

  • Core Structure : Both compounds share the 1,3,4-oxadiazole ring substituted at the 5-position with a sulfonyl-containing phenyl group.
  • Substituents : The target compound has a benzamide group with a methanesulfonyl substituent, whereas the analog in lacks the benzamide moiety and instead has an amine group at the 2-position of the oxadiazole.
  • Functional Implications : The benzamide group in the target compound may enhance binding affinity to protein targets (e.g., kinases or proteases) due to hydrogen-bonding interactions. The dual sulfonyl groups (methane- and propane-sulfonyl) could improve metabolic stability compared to the single methylsulfonyl group in the analog .

Table 1: Structural and Functional Comparison

Property Target Compound 5-[3-(Methylsulfonyl)Phenyl]-1,3,4-Oxadiazol-2-Amine
Molecular Formula C₁₈H₁₈N₃O₆S₂ C₉H₉N₃O₃S
Key Substituents 3-Methanesulfonylbenzamide, 3-(Propane-2-sulfonyl)phenyl 3-Methylsulfonylphenyl, 2-Amino-oxadiazole
Potential Applications Enzyme inhibition, kinase targeting Intermediate for bioactive molecule synthesis
Synthetic Complexity High (multi-step sulfonylation and cyclization) Moderate (single sulfonylation step)

Comparison with 2-Aryl-5-(Triazolyl)-1,3,4-Oxadiazoles

Compounds described in feature 1,3,4-oxadiazoles substituted with triazole and aryl groups. For example, 2-aryl-5-(2’-phenyl-1’,2’,3’-triazol-4’-yl)-1,3,4-oxadiazoles are synthesized via POCl₃-catalyzed cyclization .

  • Functional Differences : The triazole substituents in these analogs may confer chelating properties, making them suitable for metal-binding applications. In contrast, the sulfonyl groups in the target compound prioritize solubility and electronic effects, which are critical for drug-likeness.

Electronic and Steric Effects

The propane-2-sulfonyl group in the target compound introduces greater steric bulk compared to smaller substituents like methylsulfonyl or amino groups. This bulk may influence:

  • Solubility : Enhanced water solubility due to polar sulfonyl groups.
  • Target Binding : Steric hindrance could limit access to hydrophobic enzyme pockets but improve selectivity for larger active sites.

Biological Activity

The compound 3-methanesulfonyl-N-{5-[3-(propane-2-sulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide is a novel chemical entity that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its antibacterial properties, mechanism of action, and related research findings.

Antibacterial Properties

Research indicates that compounds containing the 1,3,4-oxadiazole moiety exhibit significant antibacterial activity. Specifically, derivatives of N-(1,3,4-oxadiazol-2-yl)benzamides have shown potent effects against various Gram-positive and Gram-negative bacteria, including multidrug-resistant strains.

Key Findings

  • Activity Against Neisseria gonorrhoeae : A study highlighted that certain N-(1,3,4-oxadiazol-2-yl)benzamides demonstrated high potency against Neisseria gonorrhoeae, a major public health concern due to increasing resistance to existing treatments. The minimum inhibitory concentrations (MICs) were reported as low as 0.25 µg/mL for these compounds .
  • Broad Spectrum Efficacy : Other studies have indicated that oxadiazole derivatives can inhibit not only N. gonorrhoeae but also clinically relevant Gram-positive bacteria such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE) .

The precise mechanism by which these compounds exert their antibacterial effects is still under investigation; however, it is theorized that they may interfere with bacterial cell wall synthesis or disrupt essential metabolic pathways.

Data Table: Biological Activity of Related Compounds

Compound NameTarget BacteriaMIC (µg/mL)Reference
HSGN-237N. gonorrhoeae0.25
HSGN-238MRSA0.5
Oxadiazole 23ddNotum (Wnt signaling)0.1

Case Study 1: Efficacy Against Multidrug-resistant Strains

A recent investigation into the efficacy of oxadiazole derivatives revealed their potential as alternatives to traditional antibiotics in treating infections caused by multidrug-resistant bacteria. In vitro tests showed that these compounds maintained activity even against strains resistant to first-line therapies.

Case Study 2: Pharmacokinetics and Toxicity Profile

In pharmacokinetic studies involving oral administration of selected oxadiazole derivatives, researchers found favorable absorption profiles and tolerability in human cell lines. This suggests a promising therapeutic index for further development in clinical settings .

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